1-(4-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(4-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one is a halogenated aryl ketone featuring a chloro substituent at the para position and a trifluoromethylthio (-SCF₃) group at the meta position of the phenyl ring. Its chemical formula is C₁₀H₈ClF₃OS, and it is structurally related to bioactive molecules and intermediates in pharmaceutical synthesis. Notably, it is a key component of Sorafenib Tosylate (CAS 475207-59-1), a therapeutic agent used in cancer treatment . The presence of both electron-withdrawing groups (Cl and -SCF₃) likely enhances its stability and reactivity in coupling and functionalization reactions, as observed in analogs .
Properties
Molecular Formula |
C10H8ClF3OS |
|---|---|
Molecular Weight |
268.68 g/mol |
IUPAC Name |
1-[4-chloro-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8ClF3OS/c1-2-8(15)6-3-4-7(11)9(5-6)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
GNZJOEPZMDYYPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of the trifluoromethylthio group into the aromatic ring. One common method is the radical trifluoromethylation of carbon-centered intermediates. This process often employs reagents such as silver trifluoromethanesulfonate (AgSCF3) and oxidants under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity and membrane permeability, allowing it to interact effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(4-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one with structurally related propan-1-one derivatives, focusing on substituent effects, synthetic yields, and reactivity.
Substituent Effects on Reactivity and Stability
The trifluoromethylthio (-SCF₃) group in the target compound is a strong electron-withdrawing substituent, which contrasts with electron-donating groups (e.g., methoxy) or other halogens (e.g., Br, F) in analogs. This difference significantly impacts reactivity:
- Halogenated analogs : 1-(4-Chlorophenyl)propan-1-one (yield: 67% in C-O coupling reactions) and 1-(3-chlorophenyl)propan-1-one (yield: 65%) exhibit moderate reactivity due to the electron-withdrawing Cl group. The trifluoromethylthio group in the target compound may further enhance electrophilicity at the ketone α-position, improving coupling efficiency .
- Trifluoromethyl analogs: 1-(4-(Trifluoromethyl)phenyl)propan-1-one (yield: 64% in coupling) lacks the sulfur atom but shares similar electronic effects.
- Thiophene derivatives : Propan-1-one derivatives with thiophene rings (e.g., 1-(5-methylthiophen-2-yl)propan-1-one) show lower yields (50–58%) due to reduced aromatic stabilization compared to phenyl-based analogs .
Biological Activity
1-(4-Chloro-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound notable for its unique chemical structure, which includes a chlorinated aromatic ring, a trifluoromethylthio group, and a propanone moiety. Its molecular formula is , and it has a molecular weight of approximately 268.68 g/mol. The trifluoromethylthio group enhances the compound's lipophilicity and metabolic stability, potentially increasing its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClF3OS |
| Molecular Weight | 268.68 g/mol |
| CAS Number | 1805856-85-2 |
| Density | Not Available |
| Boiling Point | Not Available |
Related Compounds and Their Activities
Research on related compounds indicates that the presence of halogenated groups can lead to enhanced biological activities. For instance:
- 4-Chloro-2-(trifluoromethylthio)benzaldehyde : Exhibits notable antimicrobial properties.
- 1-Chloro-1-(4-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one : Demonstrated effective antifungal activity against several fungal strains.
Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various trifluoromethyl-containing compounds found that those with a chlorinated aromatic structure showed enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential of such compounds in pharmaceutical applications.
Study 2: Synthesis and Biological Evaluation
Research focused on synthesizing derivatives of similar compounds revealed that modifications to the trifluoromethylthio group could lead to variations in biological activity. For example, derivatives with additional functional groups showed increased potency in inhibiting fungal growth.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the lipophilic nature of the trifluoromethylthio group allows for better membrane penetration, thereby enhancing its interaction with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
